8-Bromo-6-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound characterized by the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol. This compound belongs to the imidazo[1,2-a]pyridine class, which is notable for its diverse chemical and biological properties. The presence of both bromine and iodine atoms in its structure contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science .
Since 8-bromo-6-iodoimidazo[1,2-a]pyridine is likely a research intermediate, there is no reported biological activity or mechanism of action in scientific literature.
The compound might irritate skin, eyes, and respiratory tract upon contact or inhalation.
The halogens could pose environmental concerns if not handled properly during disposal.
The presence of bromine and iodine substituents makes 8-Bromo-6-iodoimidazo[1,2-a]pyridine a potential building block for further organic synthesis. These halogens can participate in various reactions, such as Suzuki-Miyaura couplings or Sonogashira couplings, to introduce new functional groups and create more complex molecules [, ].
Imidazo[1,2-a]pyridine is a heterocyclic scaffold found in various biologically active molecules []. The introduction of bromine and iodine atoms can potentially alter the electronic properties and reactivity of the molecule, leading to exploration of its potential for medicinal applications. Further research is needed to determine if 8-Bromo-6-iodoimidazo[1,2-a]pyridine possesses any specific biological activity.
Heterocyclic compounds containing halogens can be useful building blocks for designing new materials with interesting properties. The combination of the imidazo[1,2-a]pyridine core with bromine and iodine could potentially lead to exploration in areas like organic electronics or functional materials.
The information above is based on general scientific principles and the properties of functional groups. There is no published research specifically focused on 8-Bromo-6-iodoimidazo[1,2-a]pyridine applications at this time.
Common reagents used in these reactions include sodium azide for nucleophilic substitution and potassium permanganate for oxidation. The reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in further chemical synthesis .
Research has indicated that 8-Bromo-6-iodoimidazo[1,2-a]pyridine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. Specifically, analogues of imidazo[1,2-a]pyridine have shown efficacy against multidrug-resistant strains of tuberculosis, highlighting their importance in developing new therapeutic agents .
The synthesis of 8-Bromo-6-iodoimidazo[1,2-a]pyridine typically involves halogenation reactions of imidazo[1,2-a]pyridine derivatives. A common synthetic route includes:
Industrial production methods mirror these synthetic routes but utilize automated reactors to ensure precise control over reaction parameters .
8-Bromo-6-iodoimidazo[1,2-a]pyridine serves multiple purposes across various fields:
Studies involving 8-Bromo-6-iodoimidazo[1,2-a]pyridine have focused on its interactions with biological targets. For instance, its derivatives have been evaluated for their binding affinity to various receptors and enzymes involved in disease pathways. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 8-Bromo-6-iodoimidazo[1,2-a]pyridine. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 6-Bromo-2-iodofuro[3,2-b]pyridine | 0.78 |
| 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | 0.76 |
| 7-Bromoimidazo[1,2-a]pyridine | 0.82 |
| 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | 0.78 |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 0.78 |
Uniqueness: The uniqueness of 8-Bromo-6-iodoimidazo[1,2-a]pyridine lies in its specific halogenation pattern (bromine at position 8 and iodine at position 6), which imparts distinct chemical reactivity compared to other similar compounds. This unique configuration enhances its potential as a versatile building block in organic synthesis and medicinal chemistry applications .